molecular formula C17H16FN5O2 B2424400 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034500-58-6

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B2424400
CAS No.: 2034500-58-6
M. Wt: 341.346
InChI Key: RPNRPYYWHGDSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a synthetic chemical compound designed for research applications. Its structure incorporates a 2-methylimidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This core is functionalized with a pyrrolidine linker and a 5-fluoropyrimidine group, a heterocycle frequently employed in drug discovery for its ability to engage in hydrogen bonding and its metabolic stability . The specific placement of the fluorine atom on the pyrimidine ring is a common strategy to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets . Compounds featuring the imidazopyridine scaffold and fluorinated heterocycles are of significant interest in pharmaceutical research. Structurally similar molecules have been investigated for their potential as therapeutics for a range of conditions, including inflammatory and autoimmune diseases . Furthermore, related analogs have demonstrated potent antibacterial activity against various Gram-positive bacteria, including drug-resistant strains, by inhibiting protein synthesis . The presence of the methanone linker connecting the two heterocyclic systems provides a conformational constraint that is often leveraged to optimize target selectivity and potency. This compound is offered exclusively For Research Use Only and is intended for use in laboratory settings to further explore its physicochemical properties and potential mechanisms of action.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-11-15(23-6-3-2-4-14(23)21-11)16(24)22-7-5-13(10-22)25-17-19-8-12(18)9-20-17/h2-4,6,8-9,13H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNRPYYWHGDSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities. Its unique structural features, including a pyrrolidine ring, a fluoropyrimidine moiety, and an imidazopyridine component, suggest various pharmacological applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Pyrrolidine Ring : Known for its role in enhancing the bioactivity of compounds.
  • 5-Fluoropyrimidine Moiety : Often associated with anticancer properties due to its ability to interfere with nucleic acid synthesis.
  • Imidazopyridine Component : Linked to various biological activities, including anti-inflammatory and anticancer effects.

The biological activity of this compound is likely influenced by its ability to interact with specific molecular targets within biological systems. For instance, compounds with similar structural features have shown:

  • Inhibition of Cancer Cell Proliferation : The fluorinated pyrimidine derivatives are known to disrupt DNA synthesis, leading to cell death in cancerous cells.
  • Modulation of Enzyme Activity : The imidazopyridine moiety may interact with enzymes involved in metabolic pathways, potentially altering their activity.

Biological Activity Data

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityReference
5-FluorouracilFluorinated pyrimidineAnticancer
4-PyrrolidinophenolPyrrolidine ringNeuroprotective
Isoxazole AcidsIsoxazole ringAnti-inflammatory
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanonePyrrolidine, fluoropyrimidine, imidazopyridinePotential anticancer/antiviral

Case Studies and Research Findings

Recent studies have investigated the biological activity of compounds related to the target compound:

  • Anticancer Activity : A study demonstrated that similar fluorinated pyrimidines exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds containing a pyrrolidine moiety showed enhanced potency against breast cancer cells with IC50 values in the low micromolar range .
  • Antiviral Properties : Research has indicated that derivatives of imidazopyridines possess antiviral activity against RNA viruses. The introduction of a fluorinated moiety was found to improve efficacy against viral replication .
  • Enzyme Inhibition Studies : Compounds with imidazopyridine structures were tested for their ability to inhibit specific kinases involved in cancer progression. Results showed that modifications to the pyrrolidine ring significantly impacted inhibitory potency .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone exhibit significant anticancer potential. The presence of the fluoropyrimidine moiety is particularly relevant, as it is a common feature in many anticancer agents. For instance:

Compound NameMechanism of ActionTargeted Cancer Types
5-FluorouracilInhibits thymidylate synthaseColorectal cancer
ImatinibInhibits c-KIT and BCR-ABLChronic myeloid leukemia
SorafenibMulti-target kinase inhibitorRenal cell carcinoma

The unique combination of functional groups in the target compound suggests that it may also inhibit key enzymes involved in cancer progression, such as kinases associated with gastrointestinal stromal tumors (GIST) and other malignancies .

Antiviral Properties

Emerging studies suggest that compounds containing fluorinated pyrimidines may exhibit antiviral properties. The structural similarity to nucleoside analogs allows for potential inhibition of viral replication mechanisms. For example, fluoropyrimidine derivatives have been explored for their effectiveness against various viruses by mimicking nucleotide structures .

Synthetic Routes and Production

The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Fluoropyrimidine Moiety : Nucleophilic substitution reactions are commonly used to introduce this group.
  • Coupling with Imidazo[1,2-a]pyridine : Final coupling steps often utilize cross-coupling reactions like Suzuki or Heck reactions to achieve the desired product.

Case Studies and Research Findings

Recent studies have documented the biological activity of structurally related compounds. For instance, a study published in a leading pharmaceutical journal demonstrated that similar pyrrolidine derivatives showed promising results against resistant cancer cell lines .

Additionally, patents related to imidazo[1,2-a]pyridine derivatives indicate their utility in treating diseases linked to c-KIT mutations . These findings underscore the relevance of the target compound in ongoing drug discovery efforts.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step reactions, including:

  • Pyrrolidine ring formation : Cyclization of precursors under basic conditions (e.g., using NaH or K₂CO₃) .
  • Coupling reactions : Linking the fluoropyrimidine and imidazopyridine moieties via nucleophilic substitution or cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Intermediate purification : Column chromatography or recrystallization to isolate intermediates.

Characterization :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% for biological assays) .

Q. Which analytical techniques are critical for confirming structural integrity?

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocyclic systems .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates .
  • FT-IR spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What stability considerations apply during storage?

  • Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation .
  • Moisture : Use desiccants to avoid hydrolysis of fluoropyrimidine or pyrrolidine groups .
  • Inert atmosphere : Argon or nitrogen for oxygen-sensitive intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling efficiency .
  • Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling, with ligand optimization (e.g., XPhos) .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 120°C for 30 minutes) .

Example Optimization Table :

ParameterTested ConditionsOptimal ConditionYield Improvement
SolventDMF, DMSO, THFDMF+25%
CatalystPd(OAc)₂, PdCl₂, nonePd(OAc)₂+35%
Reaction Time6h, 12h, 24h12h+15%

Q. How to resolve contradictions in reported biological activity data?

  • Assay validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement .
  • Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., fluoropyrimidine vs. non-fluorinated analogs) .
  • Batch reproducibility : Ensure consistent purity (>98%) via QC protocols to exclude impurity-driven effects .

Q. What experimental designs evaluate pharmacokinetic (PK) properties?

  • In vitro models :
  • Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life .
  • Plasma protein binding : Ultrafiltration or equilibrium dialysis to measure free fraction .
    • In vivo PK :
  • Dosing : Single IV/PO dose in rodents, with serial blood sampling over 24h .
  • Bioanalysis : LC-MS/MS quantification (LOQ < 1 ng/mL) .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (<0.1% final concentration) or cyclodextrin-based formulations .
  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

Q. What computational approaches predict target interactions?

  • Molecular docking : Glide or AutoDock to model binding to kinases or GPCRs .
  • Molecular Dynamics (MD) : Simulate binding stability over 100ns trajectories (e.g., GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.